molecular formula C16H17NO4 B14433492 N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide CAS No. 79115-39-2

N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide

Cat. No.: B14433492
CAS No.: 79115-39-2
M. Wt: 287.31 g/mol
InChI Key: PDNYHBVQDYRJOT-UHFFFAOYSA-N
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Description

N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide is a compound belonging to the class of hydroxamic acids, which are characterized by the presence of a hydroxylamine functional group attached to an amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-hydroxy-3-methylphenylamine in the presence of a base such as triethylamine to yield the desired hydroxamic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxybenzamide
  • 3,5-Dimethoxybenzamide
  • N-Hydroxy-3-methylphenylbenzamide

Uniqueness

N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide is unique due to the presence of both methoxy groups and a methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .

Properties

CAS No.

79115-39-2

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

N-hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO4/c1-11-5-4-6-13(7-11)17(19)16(18)12-8-14(20-2)10-15(9-12)21-3/h4-10,19H,1-3H3

InChI Key

PDNYHBVQDYRJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)C2=CC(=CC(=C2)OC)OC)O

Origin of Product

United States

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